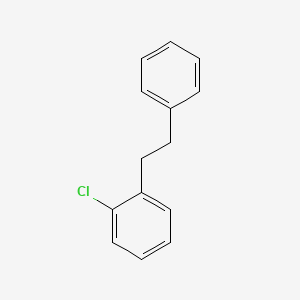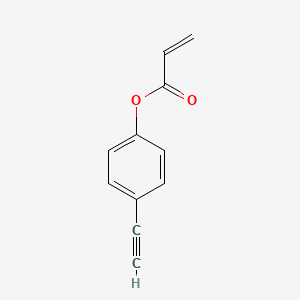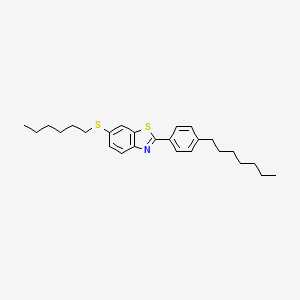![molecular formula C21H17N3O2 B14267629 Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate CAS No. 137275-54-8](/img/structure/B14267629.png)
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole core substituted with a phenylpyrimidine moiety and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenylpyrimidine group through a series of coupling reactions. The final step involves esterification to introduce the acetate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is unique due to its specific structural features, such as the combination of an indole core with a phenylpyrimidine group and an acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
137275-54-8 |
|---|---|
Fórmula molecular |
C21H17N3O2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl 2-[6-(4-phenylpyrimidin-2-yl)indol-1-yl]acetate |
InChI |
InChI=1S/C21H17N3O2/c1-26-20(25)14-24-12-10-16-7-8-17(13-19(16)24)21-22-11-9-18(23-21)15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Clave InChI |
CYQJEZDYYPLLQF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=CC2=C1C=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



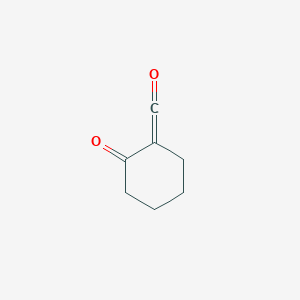
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)


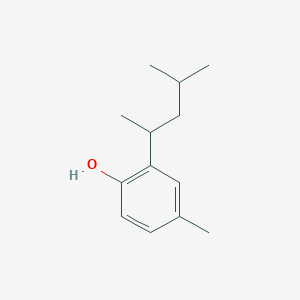

![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
